(4S,4'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole)
Overview
Description
(4S,4’S)-2,2’-(Cyclohexane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) is a complex organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound consists of a cyclohexane core with two oxazole rings attached, each bearing a benzyl group. The stereochemistry of the compound is defined by the (4S,4’S) configuration, indicating the specific spatial arrangement of the substituents around the oxazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(Cyclohexane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclohexane Core: The cyclohexane core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Oxazole Rings: The oxazole rings are introduced through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.
Attachment of Benzyl Groups: The benzyl groups are attached via a nucleophilic substitution reaction, where a benzyl halide reacts with the oxazole rings.
Industrial Production Methods
In an industrial setting, the production of (4S,4’S)-2,2’-(Cyclohexane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4S,4’S)-2,2’-(Cyclohexane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole rings to dihydrooxazole derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Dihydrooxazole derivatives.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
(4S,4’S)-2,2’-(Cyclohexane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4S,4’S)-2,2’-(Cyclohexane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclohexane core and oxazole rings provide a rigid framework that can fit into the active sites of enzymes, while the benzyl groups can participate in hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
(4R,4’R)-2,2’-(Cyclohexane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole): The enantiomer of the compound with a different spatial arrangement.
2,2’-(Cyclohexane-1,1-diyl)bis(4-methyl-4,5-dihydrooxazole): A similar compound with methyl groups instead of benzyl groups.
2,2’-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole): A similar compound with phenyl groups instead of benzyl groups.
Uniqueness
(4S,4’S)-2,2’-(Cyclohexane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) is unique due to its specific stereochemistry and the presence of benzyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4S)-4-benzyl-2-[1-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]cyclohexyl]-4,5-dihydro-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O2/c1-4-10-20(11-5-1)16-22-18-29-24(27-22)26(14-8-3-9-15-26)25-28-23(19-30-25)17-21-12-6-2-7-13-21/h1-2,4-7,10-13,22-23H,3,8-9,14-19H2/t22-,23-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJXGGLYDTXDOC-GOTSBHOMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(CO2)CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)(C2=N[C@H](CO2)CC3=CC=CC=C3)C4=N[C@H](CO4)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801158028 | |
Record name | (4S,4′S)-2,2′-Cyclohexylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801158028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003886-07-4 | |
Record name | (4S,4′S)-2,2′-Cyclohexylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1003886-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4S,4′S)-2,2′-Cyclohexylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801158028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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